Cas no 1211506-88-5 (Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine)

Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine 化学的及び物理的性質
名前と識別子
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- BENZYL-(4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-2-YLMETHYL)-AMINE
- benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine
- 2-Benzothiazolemethanamine, 4,5,6,7-tetrahydro-N-(phenylmethyl)-
- Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine
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- インチ: 1S/C15H18N2S/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h1-3,6-7,16H,4-5,8-11H2
- InChIKey: ASQXRBYMFXSAJH-UHFFFAOYSA-N
- ほほえんだ: S1C(CNCC2C=CC=CC=2)=NC2=C1CCCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 53.2
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698014-0.05g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 0.05g |
$768.0 | 2023-03-10 | ||
Enamine | EN300-698014-1.0g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-698014-10.0g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 10.0g |
$3929.0 | 2023-03-10 | ||
Enamine | EN300-698014-0.1g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 0.1g |
$804.0 | 2023-03-10 | ||
Enamine | EN300-698014-2.5g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 2.5g |
$1791.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01078017-1g |
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine |
1211506-88-5 | 95% | 1g |
¥4494.0 | 2023-04-05 | |
Enamine | EN300-698014-0.5g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 0.5g |
$877.0 | 2023-03-10 | ||
Enamine | EN300-698014-0.25g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 0.25g |
$840.0 | 2023-03-10 | ||
Enamine | EN300-698014-5.0g |
benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211506-88-5 | 5.0g |
$2650.0 | 2023-03-10 |
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amineに関する追加情報
Professional Introduction to Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine (CAS No. 1211506-88-5)
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine, a compound with the chemical identifier CAS No. 1211506-88-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzothiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural motif of this compound, featuring a benzyl group attached to a tetrahydro-benzothiazol-2-ylmethyl moiety, suggests a unique interaction profile that has garnered interest from researchers exploring novel pharmacophores.
The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. Its ability to modulate various biological pathways makes it a valuable scaffold for drug discovery. Specifically, derivatives of benzothiazole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine, incorporates these features into its molecular framework, potentially enhancing its pharmacological efficacy.
Recent studies have highlighted the importance of tetrahydro-benzothiazole derivatives in the development of new therapeutic agents. These compounds exhibit promising activities against several diseases by interacting with specific targets within cellular machinery. For instance, research has demonstrated that certain benzothiazole derivatives can inhibit the activity of enzymes involved in cancer progression or modulate signaling pathways associated with inflammation. The presence of the benzyl group in Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine may further enhance its binding affinity and selectivity towards these targets.
The synthesis of Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the tetrahydro-benzothiazol ring system necessitates careful consideration of cyclization and reduction steps to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize these processes, resulting in more efficient and scalable production methods. These advancements are crucial for facilitating further research and development efforts.
In the realm of drug discovery, computational modeling plays a pivotal role in understanding the interactions between molecules and biological targets. Molecular docking studies have been conducted on Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine to predict its binding mode and affinity towards potential drug targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of analogs with improved properties. The integration of computational tools with experimental data has become an indispensable approach in modern drug development.
Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials. Initial pharmacokinetic studies on Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine have shown encouraging results regarding its absorption, distribution, metabolism, and excretion profiles. These findings suggest that the compound may exhibit suitable bioavailability for therapeutic use. Additionally, toxicology assessments have been performed to assess its potential side effects and ensure its safety for further development.
The potential applications of Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine are broad and span multiple therapeutic areas. Its structural features make it a versatile candidate for developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore,it has shown promise in combating infectious diseases by inhibiting bacterial and viral pathogens. The compound's ability to modulate inflammatory responses also positions it as a candidate for treating autoimmune diseases like rheumatoid arthritis.
As research continues to uncover new biological functions and therapeutic opportunities,Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is poised to play a significant role in addressing unmet medical needs。 Collaborative efforts between academic institutions,pharmaceutical companies,and regulatory agencies are essential for advancing its development into novel therapeutics。 The integration of cutting-edge technologies such as artificial intelligence (AI) in drug discovery is also expected to accelerate progress by identifying new leads and optimizing molecular structures。
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